N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine;oxalic acid
Overview
Description
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine; oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a benzyl group, a methyl group, and a pyridin-3-ylmethyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the reaction of the piperidine derivative with pyridin-3-ylmethyl chloride under basic conditions.
Formation of the Oxalic Acid Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridin-3-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or pyridin-3-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
- N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine
- N-benzyl-N-methyl-1-(quinolin-3-ylmethyl)piperidin-4-amine
Uniqueness
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.C2H2O4/c1-21(15-17-6-3-2-4-7-17)19-9-12-22(13-10-19)16-18-8-5-11-20-14-18;3-1(4)2(5)6/h2-8,11,14,19H,9-10,12-13,15-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPMXUMKQIWZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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